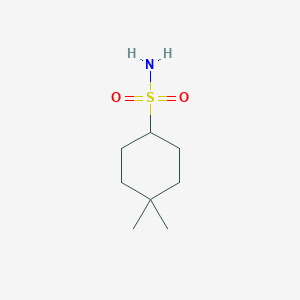

4,4-Dimethylcyclohexane-1-sulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 4,4-dimethylcyclohexanone with a sulfonamide reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature . The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Sulfonamides, including DMCHS, exhibit significant antibacterial activity against a variety of gram-positive and certain gram-negative bacteria. They function primarily through the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis. This mechanism makes them effective in treating infections such as tonsillitis and urinary tract infections . Research has shown that structural modifications, such as those found in DMCHS, can enhance the antimicrobial efficacy of sulfonamide derivatives .

Anti-inflammatory Effects

DMCHS has been studied for its potential anti-inflammatory properties. Sulfonamides have been reported to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. The ability to design derivatives with improved safety profiles and efficacy is a focus of ongoing research .

Cardiovascular Applications

Recent studies indicate that sulfonamide derivatives can have beneficial effects on cardiovascular health. For instance, they may regulate vascular tone and influence the renin-angiotensin system, which is critical in managing hypertension and heart failure . DMCHS could potentially be explored for its effects on endothelial cell function and vascular health.

Environmental Science

Detection of Residues

DMCHS and similar sulfonamides are often analyzed for their residues in food products, particularly in livestock. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect sulfonamide antibiotics in animal tissues to ensure food safety . The ability to accurately measure these compounds is crucial for regulatory compliance and public health.

Analytical Methods

Chromatographic Techniques

The analytical chemistry community has developed various methods for detecting and quantifying sulfonamides like DMCHS in biological matrices. These include HPLC and mass spectrometry techniques that provide sensitive detection limits necessary for environmental monitoring and pharmacokinetic studies . The development of robust extraction methods enhances the reliability of these analyses.

Case Studies

Wirkmechanismus

The mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site . This inhibition can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanesulfonamide: Similar in structure but lacks the dimethyl groups.

4-Methylcyclohexane-1-sulfonamide: Contains

Biologische Aktivität

4,4-Dimethylcyclohexane-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups and a sulfonamide functional group. This structure contributes to its conformational flexibility, which is significant for its interactions in biological systems. The sulfonamide moiety is particularly important as it is known to inhibit various enzymes, including dihydropteroate synthase (DHPS), which plays a crucial role in bacterial folate biosynthesis .

The primary mechanism of action for this compound involves its ability to inhibit DHPS. This enzyme is essential for the synthesis of folate in bacteria, making it a target for antibacterial agents. Inhibition of DHPS can lead to bacterial growth suppression, suggesting potential use as an antibacterial compound . Additionally, similar compounds have been shown to modulate neurotransmitter systems, potentially influencing psychiatric conditions by enhancing NMDA receptor function through glycine transport inhibition.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound could serve as a potential alternative to traditional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Using cell viability assays such as MTT and neutral red assays, researchers determined the compound's LD50 (lethal dose for 50% of the population) values across different cell lines:

| Cell Line | LD50 (µM) |

|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 |

| D425Med | 150 |

These results indicate that while the compound exhibits antibacterial activity, its cytotoxicity must be carefully evaluated for therapeutic applications .

Case Studies and Applications

Recent studies have explored the synthesis and biological activity of various derivatives of this compound. For instance:

- A study synthesized novel sulfonamide derivatives incorporating this compound and assessed their antimicrobial efficacy against resistant bacterial strains.

- Another investigation focused on the compound's potential as an adjunct therapy in psychiatric disorders due to its influence on neurotransmitter systems.

These case studies highlight the versatility of this compound in both antibacterial and neuropharmacological contexts .

Eigenschaften

IUPAC Name |

4,4-dimethylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXYRPFRFQMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.